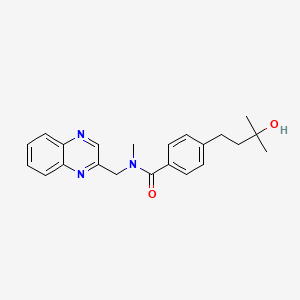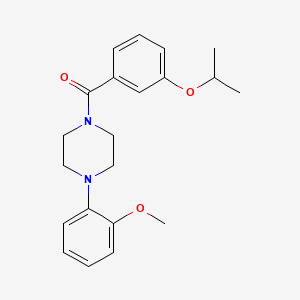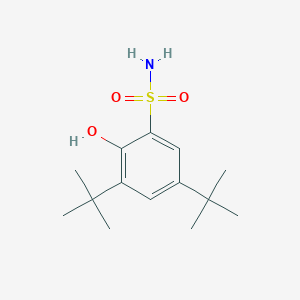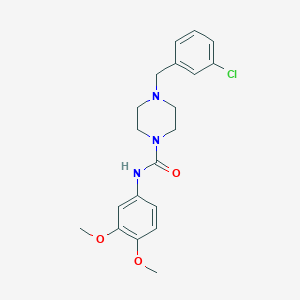
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide, also known as QNZ-46, is a synthetic compound that has been extensively studied for its potential therapeutic applications. QNZ-46 belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB activity by this compound results in the downregulation of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. This compound also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. This compound has been extensively studied for its pharmacological properties, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, this compound has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for the study of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the evaluation of this compound in combination with other drugs for the treatment of cancer and inflammation. In addition, further studies are needed to establish the safety and efficacy of this compound in humans. Overall, this compound has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide involves the reaction between 4-bromomethyl-N-methylbenzamide and 2-(quinoxalin-2-ylmethyl)pyridine. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting compound is then purified using column chromatography. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(2-quinoxalinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinoxalin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)13-12-16-8-10-17(11-9-16)21(26)25(3)15-18-14-23-19-6-4-5-7-20(19)24-18/h4-11,14,27H,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXHTHOSPSMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}amino)-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5317731.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5317738.png)

![2-{4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B5317758.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B5317774.png)
![N-ethyl-1-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5317778.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317781.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5317786.png)
![4-{2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5317792.png)
![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)

![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)